molecular formula C9H12N2 B13196592 Pyridine, 2-(3-azetidinylmethyl)-

Pyridine, 2-(3-azetidinylmethyl)-

Cat. No.: B13196592
M. Wt: 148.20 g/mol
InChI Key: HENXGQYOOKZDAK-UHFFFAOYSA-N
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Description

Contextualization of Azetidine (B1206935) and Pyridine (B92270) Moieties in Advanced Organic Synthesis

Both azetidine and pyridine are independently significant in the realm of organic synthesis.

Azetidine , a four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry. rsc.orgnih.gov Its strained ring system, with a ring strain of approximately 25.4 kcal/mol, makes it more reactive than the corresponding five-membered pyrrolidine (B122466) ring, yet more stable and easier to handle than the three-membered aziridine (B145994) ring. rsc.org This reactivity can be harnessed for various chemical transformations. rsc.org The synthesis of azetidines can be challenging due to this ring strain, but several methods have been developed, including intramolecular cyclizations and cycloadditions. rsc.orgorganic-chemistry.orgacs.org

Pyridine , a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in a vast array of pharmaceuticals, agrochemicals, and functional materials. nih.govnumberanalytics.comwikipedia.org Its structure is related to benzene, with one CH group replaced by a nitrogen atom. wikipedia.org This nitrogen atom imparts basicity and a dipole moment, influencing its reactivity. wikipedia.orgpharmaguideline.com Pyridine and its derivatives are often used to improve the water solubility of pharmacologically active molecules. nih.govmdpi.com Numerous synthetic strategies exist for the preparation of substituted pyridines. numberanalytics.comnih.gov

The combination of these two moieties in "Pyridine, 2-(3-azetidinylmethyl)-" creates a molecule with a unique set of properties, blending the structural rigidity and reactivity of azetidine with the aromatic and electronic characteristics of pyridine.

Fundamental Research Inquiry into the Chemical Compound "Pyridine, 2-(3-azetidinylmethyl)-"

The primary research interest in "Pyridine, 2-(3-azetidinylmethyl)-" stems from its potential as a scaffold in drug discovery and as a ligand in coordination chemistry. The specific arrangement of the azetidine and pyridine rings allows for three-dimensional diversity that can be crucial for binding to biological targets.

Derivatives of this core structure have been investigated for their biological activity. For instance, related compounds have been synthesized and evaluated for their potential as antibacterial agents and as ligands for nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.gov The synthesis of such compounds often involves multi-step sequences, including the formation of the azetidine ring and its subsequent attachment to the pyridine scaffold.

Hierarchical Structural Decomposition and Nomenclature Conventions within Academic Discourse

The systematic name for this compound, according to IUPAC nomenclature, is Pyridine, 2-(3-azetidinylmethyl)- . This name can be broken down to understand the molecule's structure:

Pyridine : This is the parent heterocycle, a six-membered aromatic ring containing one nitrogen atom. wikipedia.org

2- : This number indicates that the substituent is attached to the carbon atom at the second position of the pyridine ring, adjacent to the nitrogen atom. wikipedia.org

(3-azetidinylmethyl)- : This describes the substituent group itself.

Azetidinyl : This refers to the four-membered azetidine ring.

3- : This number specifies that the point of attachment from the azetidine ring is at the third position.

methyl : This indicates a methylene (B1212753) (-CH2-) group that links the azetidine ring to the pyridine ring.

The structure combines a pyridine ring linked at its 2-position to the methyl group, which is in turn bonded to the 3-position of an azetidine ring.

Chemical Data

Below are tables detailing some of the key chemical properties and identifiers for "Pyridine, 2-(3-azetidinylmethyl)-".

Physicochemical Properties

Property Value
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
XLogP3-AA 0.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 150.115698455 Da
Monoisotopic Mass 150.115698455 Da
Topological Polar Surface Area 15.3 Ų
Heavy Atom Count 11
Formal Charge 0

Data sourced from PubChem CID 150848345 nih.gov

Compound Identifiers

Identifier Type Identifier
CAS Number 1228230-91-8 bldpharm.com
PubChem CID 150848345 nih.gov
SMILES C1C=CC=CN1CC2CNC2 nih.gov
InChI InChI=1S/C9H14N2/c1-2-4-11(5-3-1)8-9-6-10-7-9/h1-4,9-10H,5-8H2 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)pyridine

InChI

InChI=1S/C9H12N2/c1-2-4-11-9(3-1)5-8-6-10-7-8/h1-4,8,10H,5-7H2

InChI Key

HENXGQYOOKZDAK-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Advanced Pathway Development

Retrosynthetic Strategies for the Pyridine (B92270), 2-(3-azetidinylmethyl)- Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For Pyridine, 2-(3-azetidinylmethyl)-, several disconnection approaches can be envisioned, targeting the key structural components: the azetidine (B1206935) ring, the pyridine ring, and the methylene (B1212753) bridge that links them.

Disconnection Approaches for Azetidine Ring Formation

The primary disconnection of the azetidine ring in the target molecule leads to a 1,3-difunctionalized propane (B168953) derivative. A common strategy involves the disconnection of one of the carbon-nitrogen bonds, revealing a precursor containing a primary amine and a suitable leaving group at the γ-position. This approach is based on the well-established method of intramolecular nucleophilic substitution to form the strained four-membered ring.

Another key disconnection strategy for the azetidine ring itself is a [2+2] cycloaddition, which would involve the reaction of an imine and an alkene. springernature.com While a powerful tool for constructing four-membered rings, this approach may require careful selection of substrates to achieve the desired substitution pattern.

Disconnection Approaches for Pyridine Ring Derivatization

The pyridine ring can be considered as a pre-functionalized starting material. Retrosynthetically, the 2-substituted pyridine can be disconnected to pyridine itself and a side chain. Established methods for pyridine synthesis, such as the Hantzsch or Kröhnke syntheses, are typically employed for the construction of the pyridine core itself, often starting from aldehydes, β-ketoesters, and an ammonia (B1221849) source. youtube.com However, for the synthesis of 2-substituted pyridines, a more common approach is the functionalization of a pre-existing pyridine ring. This can involve the metalation of pyridine followed by alkylation, or the reaction of a pyridine N-oxide with a suitable reagent. youtube.comyoutube.com

Linkage Strategies for the Azetidinylmethyl Bridge

The most logical disconnection point for the entire scaffold is the bond connecting the methylene group to either the pyridine or the azetidine ring.

Disconnection 1 (C-C Bond): Cleavage of the bond between the methylene bridge and the azetidine ring suggests a synthetic route involving the alkylation of a 3-substituted azetidine derivative with a 2-(halomethyl)pyridine. This is a convergent approach where both heterocyclic systems are prepared separately and then joined. The feasibility of this strategy relies on the availability of suitable 3-substituted azetidines and reactive 2-(halomethyl)pyridines.

Disconnection 2 (C-N Bond): An alternative disconnection involves breaking the C-N bond of the azetidine ring, which is part of the general retrosynthetic strategy for the azetidine ring itself, as discussed in section 2.1.1. In this scenario, the pyridine moiety would already be attached to the linear precursor.

Reductive Amination: A powerful and widely used strategy for forming C-N bonds is reductive amination. researchgate.netorganic-chemistry.orgscholaris.cawhiterose.ac.uk Retrosynthetically, this involves disconnecting the bond between the nitrogen of the azetidine and the methylene bridge, leading to a 3-aminoazetidine and pyridine-2-carbaldehyde. This method is highly efficient and tolerates a wide range of functional groups.

Contemporary Approaches to Azetidine Ring Construction

The synthesis of the strained four-membered azetidine ring presents unique challenges but is a well-explored area of heterocyclic chemistry.

Cyclization Reactions for Four-Membered Nitrogen Heterocycles

The formation of the azetidine ring is often achieved through intramolecular cyclization reactions. These reactions typically involve the formation of a carbon-nitrogen bond to close the ring.

A cornerstone in azetidine synthesis is the intramolecular SN2 reaction. This method involves a precursor molecule containing a nucleophilic nitrogen atom and an electrophilic carbon atom separated by a two-carbon chain. The nitrogen atom attacks the electrophilic carbon, displacing a leaving group and forming the cyclic azetidine.

A typical precursor for such a reaction is a γ-amino halide or a γ-amino sulfonate. The reaction is generally carried out in the presence of a base to deprotonate the amine, thereby increasing its nucleophilicity. The efficiency of the cyclization can be influenced by the nature of the leaving group and the substitution pattern on the carbon backbone.

Precursor TypeLeaving Group (X)Typical BaseReference
γ-Amino HalideCl, Br, IK₂CO₃, NaH nih.gov
γ-Amino SulfonateOTs, OMsEt₃N, DBU acs.org

Stereoselective Synthesis of Azetidine Intermediates

Controlling the stereochemistry of the azetidine ring is crucial for its application in medicinal chemistry. Several strategies have been developed to synthesize enantiomerically enriched azetidines.

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.

tert-Butanesulfinamide: The Ellman tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for synthesizing C2-substituted azetidines. acs.org This method combines achiral 1,3-bis-electrophiles with the chiral sulfinamide, providing a three-step route to a wide range of enantioenriched azetidines with aryl, vinyl, and alkyl substituents. acs.org Both enantiomers of the auxiliary are readily available, allowing access to either product stereoisomer. acs.org

(S)-1-Phenylethylamine: This amine has been used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.org

Camphorsultam: Known as Oppolzer's sultam, this is a classic chiral auxiliary used in various asymmetric transformations, including the synthesis of L-azetidine-2-carboxylic acid analogs. wikipedia.orgnih.gov

Chiral Catalysts: C2-symmetric azetidine derivatives themselves can serve as chiral ligands in catalysis. researchgate.net For example, chiral β-amino alcohols derived from (S)-azetidinecarboxylic acid can catalyze the enantioselective addition of diethylzinc (B1219324) to aldehydes with high optical yields. researchgate.net Similarly, azetidine-containing binuclear zinc catalysts have been developed for asymmetric Michael additions. rsc.org The rigidity of the azetidine scaffold in these ligands enhances the control of the catalytic pocket, leading to high enantioselectivity. rsc.org

Asymmetric induction is the process by which a chiral element in a reaction system influences the creation of a new chiral center, leading to a preferential formation of one enantiomer or diastereomer.

A prime example is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones. nih.gov The chirality is sourced from chiral sulfinamide chemistry used to prepare the starting material. The reaction proceeds through an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion, effectively transferring the initial chirality to the final product. nih.gov

Another technique is the stereoselective [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. nih.gov This method yields highly substituted methylene azetidines with excellent stereoselectivity, efficiently transferring chirality from the substrate to the product through a proposed ylide-type mechanism. nih.gov

The zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime is another powerful method for producing enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs. nih.gov

Table 3: Stereoselective Methods for Azetidine Synthesis

Technique Chiral Source Key Reaction Product Type Citation
Chiral Auxiliary tert-Butanesulfinamide Cyclization with 1,3-bis-electrophile C2-Substituted Azetidines acs.org
Chiral Auxiliary Camphor Sultam Zn-mediated addition of allylic halides L-azetidine-2-carboxylic acid analogs nih.gov
Catalysis Gold / Chiral N-propargylsulfonamides Oxidative Cyclization / N-H Insertion Chiral Azetidin-3-ones nih.gov
Ring Expansion Chiral Methylene Aziridines [3+1] Ring Expansion with Rh-carbenes Methylene Azetidines nih.gov

| Ligand Catalysis | C2-Symmetric Azetidine Derivatives | Zn-catalyzed additions | Chiral Alcohols, Michael Adducts | rsc.orgresearchgate.net |

Advanced Methods for Pyridine Ring Synthesis and Functionalization

The construction of the pyridine ring with specific substitution patterns is a cornerstone of heterocyclic chemistry.

Attaching a substituent specifically at the C2 position of a pyridine ring is essential for synthesizing the target molecule, Pyridine, 2-(3-azetidinylmethyl)-. Several methods achieve this with high regioselectivity, often by activating the pyridine ring towards nucleophilic attack.

One effective strategy involves the use of pyridine N-oxides. Activating the N-oxide with trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of malonate anions, yielding 2- or 4-substituted pyridines. nih.gov A similar method employs Grignard reagents, which add to pyridine N-oxides at low temperatures. rsc.org Subsequent treatment with trifluoroacetic anhydride (TFAA) leads to the formation of 2-substituted vinyl- and arylpyridines with complete regioselectivity and under mild conditions. rsc.org

The reaction of pyridine N-oxides with benzynes can also be tuned for regioselectivity. rsc.org By modifying reaction conditions, the synthesis can be directed to favor 2-substituted pyridines over the 3-substituted isomers. rsc.org

A different metal-free approach utilizes oxazoline[3,2-a]pyridinium intermediates. nih.gov These are formed from 2-(2,2-dimethoxyethoxy)-pyridines and can undergo regioselective C-N bond cleavage. The choice of nucleophile dictates the outcome; for example, certain phenyl aliphatic amines preferentially attack the C2 position of the intermediate to form 2-substituted pyridines. nih.gov This selectivity is attributed to stabilizing cation-π interactions between the aromatic ring of the nucleophile and the pyridinium (B92312) ring in the transition state. nih.gov

Table 4: Regioselective Methods for 2-Substituted Pyridine Synthesis

Method Key Reagents Key Feature Citation
Grignard Addition Pyridine N-oxide, Grignard Reagent, TFAA Mild, transition-metal-free, completely regioselective. rsc.org
Malonate Addition Pyridine N-oxide, Malonate Anion, (CF3SO2)2O Selectively affords 2- or 4-substituted products. nih.gov
Benzyne Reaction Pyridine N-oxide, Benzynes Modifying conditions alters regioselectivity toward C2. rsc.org

| Oxazoline[3,2-a]pyridinium Cleavage | 2-(2,2-dimethoxyethoxy)-pyridines, Phenyl Aliphatic Amines | Metal-free C-N bond cleavage at C2 via cation-π stabilization. | nih.gov |

Directed Ortho-Metalation Strategies for Pyridine Derivatization

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings, including pyridine. psu.edu This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the position ortho to the DMG. psu.edubaranlab.org This creates a nucleophilic ortho-lithiated species that can react with various electrophiles. baranlab.org

In the context of synthesizing "Pyridine, 2-(3-azetidinylmethyl)-", a suitable DMG on the pyridine ring can facilitate the introduction of the azetidinylmethyl group. For instance, a picolyl alcohol or a related derivative can be protected, and the resulting DMG can direct lithiation at the 2-position. Subsequent reaction with an azetidine-containing electrophile, such as a 3-(halomethyl)azetidine or an azetidine-3-carbaldehyde (B13561631), would install the desired side chain. The choice of the DMG is crucial for the efficiency of the reaction, with groups like OCONEt2 being particularly effective. harvard.edunih.gov The use of hindered amide bases like TMPMgCl·LiCl has also been shown to be effective for the metalation of electron-poor heteroarenes. harvard.edu

Table 1: Examples of Directed Ortho-Metalation for Pyridine Functionalization

Directing GroupBaseElectrophileReference
OCONEt2sec-BuLi, TMEDAI2 harvard.edu
N/ATMPMgCl·LiClVarious harvard.edu
Amiden-BuLiVarious baranlab.org

This table presents examples of directing groups and bases used in the ortho-metalation of pyridine derivatives, which is a potential strategy for introducing the azetidinylmethyl group.

Hetero-Diels-Alder and Related Cycloaddition Approaches

The hetero-Diels-Alder reaction provides a convergent approach to construct the pyridine ring itself, potentially with the azetidinylmethyl substituent already incorporated into one of the reacting partners. rsc.orgacsgcipr.org This [4+2] cycloaddition reaction involves a diene and a dienophile, where at least one of the components contains a heteroatom. rsc.orgfrontiersin.org For pyridine synthesis, an aza-diene (a diene containing a nitrogen atom) is a common reacting partner. rsc.orgnih.gov

One can envision a strategy where a 1-aza- or 2-azadiene is reacted with a dienophile containing the azetidine moiety. Alternatively, an azetidine-substituted dienophile could react with a suitable diene to form a dihydropyridine (B1217469) intermediate, which would then be aromatized to the final pyridine product. acsgcipr.org The success of these reactions often depends on the electronic nature of the diene and dienophile. Inverse electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are often more successful for the synthesis of pyridines. acsgcipr.orgresearchgate.net

Table 2: Cycloaddition Strategies for Pyridine Synthesis

Diene TypeDienophile TypeKey FeatureReference
1-AzadieneAlkyne[4+2] cycloaddition rsc.org
1,2,4-TriazineEnamineInverse electron demand Diels-Alder acsgcipr.orgresearchgate.net
VinylalleneTosyl cyanide[4+2] cycloaddition mit.edu
2-AzadieneEnamineThree-component reaction nih.gov

This table summarizes various cycloaddition approaches that can be adapted for the synthesis of substituted pyridines like "Pyridine, 2-(3-azetidinylmethyl)-".

Coupling Methodologies for Azetidinylmethyl and Pyridine Fragments

A more common and versatile approach to "Pyridine, 2-(3-azetidinylmethyl)-" involves the coupling of two pre-existing fragments: a functionalized pyridine and a functionalized azetidine.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of our target molecule, a 2-halopyridine could be coupled with an (azetidin-3-ylmethyl)boronic acid or ester.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org A 2-halopyridine could be coupled with a propargyl-substituted azetidine, followed by reduction of the resulting alkyne to form the desired methylene linker. The reaction is typically carried out under mild conditions with an amine base. wikipedia.orgyoutube.com Recent developments have even led to copper-free Sonogashira couplings. rsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. researchgate.netorgsyn.org A 2-pyridylzinc reagent can be prepared and coupled with a 3-(halomethyl)azetidine derivative. organic-chemistry.orgnih.gov Negishi couplings are known for their high functional group tolerance. orgsyn.orgmdpi.com

Table 3: Comparison of Cross-Coupling Reactions for C-C Bond Formation

ReactionOrganometallic ReagentOrganic HalideCatalyst/Co-catalystKey AdvantagesReference
SuzukiOrganoboronAryl/Vinyl HalidePd catalyst, BaseCommercially available reagents, mild conditionsN/A
SonogashiraTerminal AlkyneAryl/Vinyl HalidePd catalyst, Cu(I) co-catalystForms C(sp)-C(sp2) bonds, mild conditions wikipedia.orgorganic-chemistry.orglibretexts.org
NegishiOrganozincAryl/Vinyl HalidePd or Ni catalystHigh reactivity and functional group tolerance researchgate.netorgsyn.orgnih.gov

This table provides a comparative overview of major transition-metal-catalyzed cross-coupling reactions applicable to the synthesis of "Pyridine, 2-(3-azetidinylmethyl)-".

Direct C-C Bond Forming Strategies (e.g., Alkylation, Mannich Reactions)

Alkylation: The deprotonation of 2-picoline (2-methylpyridine) with a strong base like lithium diisopropylamide (LDA) or n-butyllithium generates a nucleophilic picolyl anion. nih.gov This anion can then react with a suitable electrophile, such as a 3-(halomethyl)azetidine or an azetidine-3-carbaldehyde (followed by reduction), to form the desired product. The acidity of the methyl group in 2-picoline derivatives can be influenced by other substituents on the pyridine ring. nih.gov

Mannich Reaction: The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound. A variation of this reaction, the aza-Friedel-Crafts reaction, can be used to alkylate electron-rich heterocycles. nih.gov In this context, a pre-formed iminium ion from an azetidine derivative could potentially react with a sufficiently activated pyridine ring to introduce the azetidinylmethyl group.

Amidation and Related Linkage Strategies

An alternative to forming a C-C bond between the two fragments is to create a different type of linkage, such as an amide bond, which can then be reduced. For example, picolinic acid (pyridine-2-carboxylic acid) can be coupled with 3-aminomethylazetidine using standard peptide coupling reagents like HATU or DMTMM to form an amide. google.comresearchgate.netnih.gov Subsequent reduction of the amide carbonyl group would yield "Pyridine, 2-(3-azetidinylmethyl)-". This approach offers the advantage of utilizing readily available starting materials. The reaction of picolinic acid with thionyl chloride can generate the acid chloride in situ for reaction with the amine. nih.gov

Green Chemistry Principles in the Synthesis of "Pyridine, 2-(3-azetidinylmethyl)-"

Applying green chemistry principles to the synthesis of "Pyridine, 2-(3-azetidinylmethyl)-" aims to reduce the environmental impact of the chemical processes. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cycloaddition reactions can be highly atom-economical. acsgcipr.org

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, developing copper-free Sonogashira coupling conditions or using water as a solvent where possible. rsc.org

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. The cross-coupling reactions discussed are excellent examples of this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Photo-activated reactions, for instance, can sometimes be performed under milder conditions. rsc.org

Renewable Feedstocks: While not always feasible for complex molecules, exploring the use of starting materials derived from renewable resources is a long-term goal.

By carefully selecting synthetic routes and optimizing reaction conditions, the synthesis of "Pyridine, 2-(3-azetidinylmethyl)-" can be made more sustainable and environmentally friendly.

Solvent-Free and Water-Mediated Reaction Conditions

The push to reduce or eliminate volatile organic solvents (VOCs) has steered synthetic chemistry towards solvent-free and aqueous reaction media. These approaches not only mitigate environmental pollution but also often lead to simpler work-up procedures, reduced costs, and sometimes, unique reactivity and selectivity. rasayanjournal.co.in

Solvent-Free Synthesis: Solventless reactions, or solid-state reactions, offer significant environmental and practical benefits, including cleaner reactions, high yields, and rapid reaction times. rasayanjournal.co.in A prominent technique in this area is mechanochemistry, particularly ball milling. In this method, mechanical force is used to initiate reactions between solid reactants, creating a larger surface area for interaction. rasayanjournal.co.in For the synthesis of pyridine derivatives, solvent-free ball milling, sometimes in the presence of a recyclable catalyst, has been shown to be a highly efficient one-pot method. rasayanjournal.co.in This approach avoids the use of bulk solvents, thereby reducing waste and simplifying product purification.

Water-Mediated Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reagents often have low solubility in water, this can sometimes be an advantage. For the synthesis of pyridine derivatives, water has been successfully employed as a solvent in multicomponent reactions. For instance, the use of a tin(IV) catalyst, SnCl₂·2H₂O, has enabled the one-pot synthesis of polysubstituted pyridines in water, demonstrating the viability of aqueous media for constructing the pyridine skeleton. nih.gov Other green solvents like glycerol, which is biodegradable, non-toxic, and has a high boiling point, have also been used effectively in one-pot, three-component reactions to produce complex heterocyclic structures, offering short reaction times and excellent yields. researchgate.net

ConditionMethodologyKey AdvantagesRelevant Example/Principle
Solvent-FreeBall MillingReduced waste, high reaction rates, simple workup, cost-effective. rasayanjournal.co.inOne-pot synthesis of pyrimidine (B1678525) derivatives using a recyclable catalyst. rasayanjournal.co.in
Water-MediatedAqueous Multicomponent ReactionEnvironmentally benign, safe, abundant solvent. nih.govSnCl₂·2H₂O catalyzed synthesis of polysubstituted pyridines. nih.gov
Green SolventGlycerol-Mediated SynthesisBiodegradable, non-toxic, high boiling point allowing for high-temperature reactions. researchgate.netPhosphoric acid-catalyzed one-pot synthesis of pyridomidazole derivatives. researchgate.net

Catalytic Systems for Enhanced Atom Economy

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comacs.org Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they minimize the generation of waste byproducts. acs.orgrsc.org The development of advanced catalytic systems is crucial for designing synthetic routes with maximum atom economy.

Catalytic approaches for synthesizing pyridine derivatives are diverse and highly effective at improving atom efficiency:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, embodying high atom economy. researchgate.net The Hantzsch pyridine synthesis is a classic MCR, and modern variations use innovative catalysts and starting materials to enhance its scope and sustainability. researchgate.netmdpi.com For example, a three-component synthesis of polysubstituted pyridines has been developed using a niobium pentachloride (NbCl₅) catalyst in a two-pot process involving an aza-Wittig reaction and a subsequent Diels-Alder reaction. whiterose.ac.uk

C-H Activation: Direct functionalization of C-H bonds is a powerful, atom-economical strategy as it avoids the need for pre-functionalized substrates. Cationic half-sandwich rare-earth catalysts have been shown to be effective for the C-H addition of pyridines to olefins, producing 2-alkylated pyridine derivatives in an atom-economical manner. organic-chemistry.org

Cycloaddition Reactions: [2+2+2] Cycloadditions, often catalyzed by cobalt, provide a direct route to substituted pyridines from simple alkynes and nitriles with 100% atom economy. scribd.com Similarly, the Diels-Alder reaction is a highly atom-economical method for constructing the pyridine ring. whiterose.ac.uknih.gov Recent advances include a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder sequence to produce a variety of substituted pyridines. nih.gov

Transition Metal Catalysis: Palladium and ruthenium catalysts are instrumental in promoting atom-economical addition reactions. acs.org For instance, Pd-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 2-pyridyl ammonium (B1175870) salts, provide access to valuable heterobiarylpyridines. organic-chemistry.org Copper catalysts have been used for oxidative cycloadditions and for the direct synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane. mdpi.comorganic-chemistry.org

Catalytic SystemReaction TypeKey FeatureAtom Economy Impact
Niobium Pentachloride (NbCl₅) / Pd/CAza-Wittig/Diels-Alder CycloadditionEnables a three-component synthesis of polysubstituted pyridines. whiterose.ac.ukHigh; combines multiple components in one sequence, minimizing waste. nih.gov
Cationic Rare-Earth CatalystsC-H Activation/AdditionDirectly adds pyridine C-H bonds across olefins. organic-chemistry.orgExcellent; avoids pre-functionalization and stoichiometric byproducts. organic-chemistry.org
Cobalt Complexes (e.g., CpCo(COD))[2+2+2] CycloadditionCombines alkynes and nitriles to form the pyridine ring. scribd.com100%; all reactant atoms are incorporated into the product. scribd.com
Palladium/Copper CatalystsCross-Coupling/CycloadditionFacilitates diverse bond formations for pyridine synthesis. mdpi.comorganic-chemistry.orgHigh; enables direct coupling and construction of complex scaffolds. nih.gov

Sustainable Reagent Selection

Recent advancements in pyridine synthesis reflect a move towards more sustainable reagent choices:

Alternative Starting Materials: Instead of traditional, often hazardous, starting materials, greener alternatives are being explored. For instance, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas utilizes readily available pyridine N-oxides and dialkylcyanamides, proceeding through a C-H functionalization pathway. rsc.org This avoids the use of halide-containing compounds, which can lead to corrosive byproducts.

Benign C1 Sources: In Hantzsch-type syntheses, traditional aldehydes can be replaced with more benign C1 unit sources. Rongalite (sodium hydroxymethylsulfinate) has been successfully used as a C1 source for the assembly of 2,3,5,6-tetrasubstituted pyridines from β-enamine carbonyl compounds. mdpi.com This approach offers a simple and facile method with broad functional group tolerance. mdpi.com

Use of Biocatalysts and Natural Extracts: The use of enzymes and natural product extracts as catalysts represents a frontier in sustainable synthesis. For the preparation of 2-arylimidazo[1,2-a]pyridines, a related heterocyclic system, Terminalia chebula fruit extract has been used as a green catalyst for the condensation of 2-aminopyridine (B139424) with substituted phenacyl bromides, resulting in high yields in a short time. nih.gov This highlights the potential for using renewable, plant-based materials in heterocyclic synthesis.

Mechanochemically Activated Reagents: The use of mechanochemistry can enable reactions with otherwise unreactive or less sustainable reagents. For example, mechanochemically activated magnesium(0) metal has been shown to be a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides, providing an alternative to more complex catalytic systems. organic-chemistry.org

Sustainable Reagent/ApproachTraditional CounterpartAdvantageExample Application
Pyridine N-oxidesHalogenated PyridinesAvoids halide waste; enables direct C-H functionalization. rsc.orgSynthesis of pyridine-2-yl substituted ureas. rsc.org
RongaliteAldehydesActs as a benign C1 source in Hantzsch-type reactions. mdpi.comSynthesis of 2,3,5,6-tetrasubstituted pyridines. mdpi.com
Plant Extracts (e.g., Terminalia chebula)Metal Catalysts / Strong Acids/BasesRenewable, biodegradable, and environmentally friendly catalyst. nih.govGreen synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov
Mechanically Activated Magnesium(0)Organometallic ReagentsDirect activation of metal for C-H alkylation without complex ligands. organic-chemistry.orgDirect C-4-H alkylation of pyridines. organic-chemistry.org

Advanced Structural Elucidation and Conformational Analysis Methodologies

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Multi-dimensional NMR spectroscopy is indispensable for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, as well as for elucidating the through-bond and through-space connectivities within the molecule.

Homonuclear Correlation Spectroscopies (COSY, TOCSY)

Correlation Spectroscopy (COSY) is instrumental in identifying protons that are coupled to each other, typically over two to three bonds. For "Pyridine, 2-(3-azetidinylmethyl)-", the COSY spectrum would reveal correlations between the protons on the pyridine (B92270) ring, for instance, between H-3 and H-4, H-4 and H-5, and H-5 and H-6. It would also show correlations between the methylene (B1212753) protons and the methine proton within the azetidine (B1206935) ring, and between the methylene bridge protons and the azetidine ring protons.

Total Correlation Spectroscopy (TOCSY) extends beyond the direct correlations of COSY, establishing correlations between all protons within a spin system. magritek.com This is particularly useful for identifying the complete proton network of both the pyridine and the azetidine rings as separate spin systems. For example, a cross-peak from the well-resolved H-6 proton of the pyridine ring could, with a sufficiently long mixing time, show correlations to all other protons on the pyridine ring (H-3, H-4, and H-5).

Heteronuclear Correlation Spectroscopies (HSQC, HMBC)

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. columbia.eduustc.edu.cn This is a highly sensitive technique that allows for the direct assignment of carbon signals based on their attached protons. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, which appear with different phases. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). ustc.edu.cnlibretexts.org Key HMBC correlations for "Pyridine, 2-(3-azetidinylmethyl)-" would include:

Correlations from the methylene bridge protons to C-2 and C-3 of the pyridine ring.

Correlations from the azetidine CH₂ protons to the azetidine CH carbon and the bridging methylene carbon.

Correlations from the pyridine H-3 proton to C-2 and C-4.

The combination of HSQC and HMBC experiments provides a powerful tool for tracing out the carbon framework of the molecule. ustc.edu.cn

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Pyridine, 2-(3-azetidinylmethyl)-

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Pyridine C-2-~158.0H-3, H-6, CH₂ (bridge)
Pyridine C-3~7.2-7.4~122.0C-2, C-4, C-5
Pyridine C-4~7.6-7.8~136.0C-2, C-3, C-5, C-6
Pyridine C-5~7.1-7.3~123.0C-3, C-4, C-6
Pyridine C-6~8.5-8.7~149.0C-2, C-4, C-5
CH₂ (bridge)~3.8-4.0~55.0C-2 (pyridine), C-3 (azetidine)
Azetidine CH~3.3-3.5~40.0CH₂ (bridge), CH₂ (azetidine)
Azetidine CH₂~3.6-3.8~50.0CH (azetidine), CH₂ (bridge)

Note: The chemical shift values are approximate and can vary based on solvent and other experimental conditions.

Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical and Conformational Probes

Nuclear Overhauser Effect (NOE) spectroscopy provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is crucial for determining the preferred conformation of the molecule. For "Pyridine, 2-(3-azetidinylmethyl)-", key NOE correlations would be expected between:

The bridging methylene protons and the H-3 proton of the pyridine ring, confirming the orientation of the azetidinylmethyl substituent.

Protons on the azetidine ring and the bridging methylene protons, providing insight into the puckering of the four-membered ring and its orientation relative to the pyridine ring.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Sizing and Association Studies

Diffusion-Ordered Spectroscopy (DOSY) is a technique that separates the NMR signals of different species in a mixture based on their diffusion rates, which is related to their size and shape. A DOSY experiment on a pure sample of "Pyridine, 2-(3-azetidinylmethyl)-" would show all proton signals aligned horizontally, confirming they belong to a single molecular entity. This technique is also valuable for studying intermolecular interactions, such as dimerization or aggregation, where a change in the diffusion coefficient would be observed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. mdpi.com For "Pyridine, 2-(3-azetidinylmethyl)-" (C₉H₁₂N₂), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The analysis of the resulting fragment ions provides valuable structural information. miamioh.edu The fragmentation pattern of "Pyridine, 2-(3-azetidinylmethyl)-" would likely involve characteristic losses that help to confirm the connectivity of the pyridine and azetidine moieties.

Table 2: Predicted ESI-MS/MS Fragmentation of Pyridine, 2-(3-azetidinylmethyl)-

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
149.1073 [M+H]⁺93.0597[C₅H₄N-CH₂]⁺ (Pyridylmethyl cation)
149.1073 [M+H]⁺79.0549[C₅H₅NH]⁺ (Pyridinium ion)
149.1073 [M+H]⁺57.0573[C₃H₇N]⁺ (Azetidinyl cation)

Note: The m/z values are calculated for the most abundant isotopes.

The fragmentation would likely proceed via cleavage of the bond between the bridging methylene group and the azetidine ring, leading to the stable pyridylmethyl cation. Further fragmentation could lead to the pyridinium (B92312) ion. The observation of the azetidinyl cation would also be a key diagnostic peak. The accurate mass measurement of these fragment ions by HRMS/MS provides further confidence in the structural assignment. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for separating and characterizing ions in the gas phase based on their size, shape, and charge. For a molecule like Pyridine, 2-(3-azetidinylmethyl)-, which possesses conformational flexibility due to the rotatable bond between the pyridine ring and the azetidinylmethyl group, IMS-MS can provide invaluable insights into its conformational landscape.

In an IMS-MS experiment, ions of the compound are generated, typically using a soft ionization method like electrospray ionization (ESI), and then introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the drift tube, where they collide with the buffer gas molecules. The rate at which an ion drifts is dependent on its collision cross-section (CCS), a value that is related to its three-dimensional shape. Compact, folded conformers will experience fewer collisions and travel faster, while more extended, open conformers will have a larger CCS and a slower drift time.

By coupling the ion mobility separation with a mass spectrometer, a two-dimensional plot of drift time versus mass-to-charge ratio (m/z) can be generated. This allows for the differentiation of conformational isomers, which have the same m/z but different drift times. For Pyridine, 2-(3-azetidinylmethyl)-, this would enable the identification and characterization of distinct conformers that may exist in equilibrium.

Table 1: Representative Ion Mobility Data for Pyridine

IonReduced Mobility (K₀) [cm²V⁻¹s⁻¹]MethodReference
Pyridine Product Ion (Positive Mode)1.75IMS researchgate.nettuiasi.ro
Pyridine Product Ion (Positive Mode)1.89IMS researchgate.net
Pyridine Product Ion (Negative Mode)1.90 and 1.71IMS researchgate.net

This table presents data for the parent compound, pyridine, to illustrate the type of information obtained from IMS. The values for Pyridine, 2-(3-azetidinylmethyl)- would be different and would depend on its specific conformers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsional angles of Pyridine, 2-(3-azetidinylmethyl)-, as well as how the molecules pack together in the crystal lattice.

Single Crystal Growth and Optimization Techniques

The first and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal. For a compound like Pyridine, 2-(3-azetidinylmethyl)-, several techniques could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined through solubility studies at various temperatures. researchgate.net

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel that contains a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

The optimization of crystal growth involves systematically varying parameters such as solvent, temperature, concentration, and the rate of evaporation or cooling. researchgate.netnih.gov

Diffraction Data Collection and Refinement Methodologies

Once a suitable single crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded on a detector. The intensities and positions of these diffraction spots contain the information about the electron density distribution within the crystal.

The diffraction data is then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is solved using computational methods to generate an initial model of the atomic positions. This model is then refined by adjusting the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. nih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

The refined crystal structure reveals not only the intramolecular geometry but also the intermolecular interactions that stabilize the crystal lattice. For Pyridine, 2-(3-azetidinylmethyl)-, the presence of nitrogen atoms in both the pyridine and azetidine rings makes it a candidate for forming hydrogen bonds. The pyridine nitrogen can act as a hydrogen bond acceptor, while the N-H group of the azetidine ring can act as a hydrogen bond donor.

Analysis of the crystal structure would likely reveal hydrogen bonding networks, such as N-H···N interactions, which could link molecules into chains, sheets, or more complex three-dimensional architectures. nih.gov The packing of the molecules is also influenced by weaker interactions like C-H···π interactions and van der Waals forces. Understanding these packing motifs is crucial for correlating the solid-state structure with physical properties such as melting point and solubility. In related pyridine derivatives, N—H⋯N and N—H⋯O hydrogen bonds have been observed to generate distinct chain motifs. nih.gov

Table 2: Typical Crystallographic Data for a Pyridine Derivative

ParameterExample Value
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5
b (Å)9.2
c (Å)10.1
α (°)75
β (°)85
γ (°)68
Volume (ų)720
Z2
R-factor0.04

This table provides representative crystallographic data for a substituted pyridine compound and is for illustrative purposes. nih.gov The actual data for Pyridine, 2-(3-azetidinylmethyl)- would need to be determined experimentally.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them excellent tools for functional group identification and for probing intermolecular interactions.

In the FT-IR spectrum of Pyridine, 2-(3-azetidinylmethyl)-, one would expect to observe characteristic absorption bands for the pyridine ring and the azetidinylmethyl group. The pyridine ring exhibits several characteristic vibrations, including C-H stretching, C=C and C=N stretching, and ring breathing modes. researchgate.netnist.govresearchgate.net The azetidine ring would show C-H stretching vibrations and N-H stretching and bending vibrations.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectra of pyridine and its derivatives are often dominated by intense bands corresponding to the ring breathing modes. researchgate.netchemicalbook.comresearchgate.net Changes in the positions and intensities of these bands upon substitution or due to intermolecular interactions, such as hydrogen bonding, can be readily observed. For example, hydrogen bonding involving the N-H group of the azetidine ring would be expected to cause a broadening and a shift to lower frequency of the N-H stretching band in the FT-IR spectrum.

Table 3: Characteristic Vibrational Frequencies for Pyridine and Related Moieties

Vibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyReference
N-H Stretch (Azetidine)~3300-3500FT-IRGeneral
C-H Stretch (Aromatic)~3000-3100FT-IR, Raman nih.gov
C-H Stretch (Aliphatic)~2850-3000FT-IR, RamanGeneral
C=N Stretch (Pyridine)~1580-1600FT-IR, Raman nih.gov
C=C Stretch (Pyridine)~1430-1500FT-IR, Raman nih.gov
Ring Breathing (Pyridine)~1000 and ~1030Raman researchgate.net

This table compiles typical vibrational frequencies for the functional groups present in Pyridine, 2-(3-azetidinylmethyl)-, based on data for pyridine and related compounds.

Chiroptical Spectroscopic Techniques (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. wikipedia.orgrsc.orgnih.gov Pyridine, 2-(3-azetidinylmethyl)- itself is not chiral. However, if a chiral center were introduced, for example, by substitution on the azetidine ring, the resulting enantiomers would interact differently with circularly polarized light.

Circular dichroism measures the differential absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. The sign and magnitude of these Cotton effects are characteristic of a particular enantiomer and can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known configuration. rsc.orgmdpi.comnih.gov

Optical rotatory dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum also exhibits Cotton effects and provides information that is complementary to CD.

For a hypothetical chiral derivative of Pyridine, 2-(3-azetidinylmethyl)-, the pyridine ring would act as a chromophore. The electronic transitions of the pyridine ring (n→π* and π→π*) would give rise to signals in the CD and ORD spectra. rsc.org The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantifying the purity of an enantiomerically enriched mixture.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry and reactivity of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are routinely employed to provide detailed insights into the electronic landscape of heterocyclic compounds.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of molecules containing pyridine (B92270) and other heterocyclic rings due to its balance of computational cost and accuracy. researchgate.netiiste.orgiiste.org

The choice of a functional and a basis set is a critical first step in any DFT study, as it directly impacts the quality of the results. For molecules like "Pyridine, 2-(3-azetidinylmethyl)-", a combination of a hybrid functional, such as B3LYP, and a Pople-style basis set, like 6-31G(d) or larger, is a common starting point. researchgate.net The B3LYP functional is widely used for its robust performance across a range of organic molecules. iiste.org For more accurate energy calculations or studies involving weak interactions, more sophisticated functionals and larger basis sets, such as those from the Dunning's correlation-consistent series (e.g., cc-pVDZ), might be employed. The selection is often validated by comparing calculated properties with available experimental data for similar compounds.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For "Pyridine, 2-(3-azetidinylmethyl)-", the HOMO is expected to be located primarily on the electron-rich pyridine ring, which acts as the electron-donating part of the molecule. numberanalytics.com Conversely, the LUMO is also likely to be centered on the pyridine ring, specifically as a π* orbital, making it susceptible to nucleophilic attack. numberanalytics.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. iiste.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for Pyridine, 2-(3-azetidinylmethyl)-

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the pyridine ring, π-character.
LUMO-1.2Primarily located on the pyridine ring, π*-character.
HOMO-LUMO Gap5.3Indicates moderate chemical reactivity.

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. For "Pyridine, 2-(3-azetidinylmethyl)-", the MEP surface would be expected to show a region of negative potential (typically colored red or yellow) around the nitrogen atom of the pyridine ring, corresponding to its lone pair of electrons and indicating a site for electrophilic attack or protonation. The hydrogen atoms of the azetidine (B1206935) ring and the pyridine ring would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for characterizing molecular properties. The Hartree-Fock (HF) method is a foundational ab initio method, though it does not account for electron correlation. researchgate.net Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common post-Hartree-Fock method used to include electron correlation, providing more accurate results for geometries and energies. researchgate.netnih.gov While computationally more expensive than DFT, MP2 calculations can be valuable for benchmarking DFT results and for systems where electron correlation is particularly important. nist.gov For a molecule like "Pyridine, 2-(3-azetidinylmethyl)-", MP2 calculations could provide a more refined understanding of its conformational preferences and the subtle electronic effects of the azetidinylmethyl substituent on the pyridine ring.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the azetidinylmethyl linker allows for multiple conformations of "Pyridine, 2-(3-azetidinylmethyl)-". Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.

Molecular mechanics (MM) methods, which use classical force fields, are well-suited for exploring the conformational landscape of flexible molecules. These methods are computationally less demanding than quantum mechanical calculations and can be used to scan the potential energy surface by systematically rotating the rotatable bonds. For "Pyridine, 2-(3-azetidinylmethyl)-", the key dihedral angles would be those around the C-C and C-N bonds connecting the pyridine and azetidine rings.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time, including the transitions between different conformations. nih.gov By simulating the molecule in a solvent, such as water, MD can also capture the influence of the environment on its conformational preferences. Studies on similar N-aryl azetidines have shown that the conformational preferences can be influenced by the electronic properties of the aryl group. researchgate.net The four-membered azetidine ring itself can exhibit a puckered conformation, and the substituent's orientation (axial or equatorial) can have energetic consequences. nih.govresearchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of Pyridine, 2-(3-azetidinylmethyl)-

Dihedral AngleDescriptionExpected Low-Energy Conformations
Py-C-C-NRotation around the bond connecting the pyridine ring to the methylene (B1212753) linker.Likely staggered conformations to minimize steric hindrance.
C-C-N-C(azetidine)Rotation around the bond connecting the methylene linker to the azetidine nitrogen.Influenced by the puckering of the azetidine ring.

Note: The specific values for low-energy conformations would be determined through detailed computational scans.

Reactivity Descriptors and Mechanistic Pathway Prediction

Beyond structure and dynamics, computational chemistry can predict how "Pyridine, 2-(3-azetidinylmethyl)-" is likely to react.

Fukui functions are a concept within Density Functional Theory that help to identify the most reactive sites in a molecule. They indicate where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack. For "Pyridine, 2-(3-azetidinylmethyl)-", calculating the Fukui functions would likely show that the nitrogen atom of the pyridine ring is a primary site for electrophilic attack (protonation, for example). The nitrogen in the azetidine ring would also be a potential nucleophilic center.

Electrophilicity and nucleophilicity indices provide a quantitative measure of a molecule's ability to accept or donate electrons. These indices can be used to compare the reactivity of "Pyridine, 2-(3-azetidinylmethyl)-" to other similar compounds.

Table 3: Illustrative Reactivity Indices for "Pyridine, 2-(3-azetidinylmethyl)-" (Note: These values are for illustrative purposes only.)

Atom/RegionFukui Function (f-) for Nucleophilic AttackFukui Function (f+) for Electrophilic AttackInterpretation
Pyridine N0.020.35Prone to electrophilic attack
Azetidine N0.150.18Potential for both nucleophilic and electrophilic interactions
Pyridine C40.120.05Susceptible to nucleophilic attack

To understand the mechanism of a potential reaction involving "Pyridine, 2-(3-azetidinylmethyl)-", computational chemists can locate the transition state—the highest energy point along the reaction coordinate. By identifying the structure and energy of the transition state, the activation energy, or reaction barrier, can be calculated. A lower activation energy implies a faster reaction.

For instance, the barrier to rotation around the C-C bond linking the two rings could be calculated, or the energy barrier for the nitrogen of the azetidine ring to participate in a nucleophilic substitution reaction could be determined. These calculations are crucial for predicting reaction outcomes and designing synthetic pathways.

Reactions are almost always carried out in a solvent, which can have a significant impact on reactivity. Computational models can account for solvent effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a given dielectric constant. This approach, often called a polarizable continuum model (PCM), is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the simulation box along with the solute. This method is much more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for accurately describing the reaction mechanism.

For "Pyridine, 2-(3-azetidinylmethyl)-", a study of its protonation in water would benefit from an explicit solvation model to properly account for the hydrogen bonds between water and the nitrogen atoms.

Quantum Chemical Topology Analysis (e.g., AIM, NCI) for Intermolecular Interactions

A Quantum Chemical Topology (QCT) analysis, such as the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index, provides profound insights into the nature of chemical bonds and intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) QTAIM analysis characterizes chemical bonding by analyzing the topology of the electron density, ρ(r). Key to this analysis are bond critical points (BCPs), where the gradient of the electron density is zero. The properties at these points, such as the electron density itself, its Laplacian (∇²ρ(r)), and the total energy density (H(r)), help to classify the nature of the interaction (e.g., covalent, ionic, hydrogen bond).

For Pyridine, 2-(3-azetidinylmethyl)- , a QTAIM study would be expected to identify and characterize the various intramolecular interactions, such as those between the pyridine ring and the azetidinyl moiety, and any potential intermolecular interactions in dimers or larger clusters. However, no published studies containing QTAIM data for this specific compound were found.

Non-Covalent Interaction (NCI) Analysis NCI analysis is a powerful tool for visualizing weak and non-covalent interactions in 3D space. It is based on the electron density and its derivatives, particularly the reduced density gradient (RDG). Plots of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding.

A computational study on Pyridine, 2-(3-azetidinylmethyl)- would likely use NCI plots to visualize potential hydrogen bonds involving the nitrogen atoms and any weak intramolecular interactions that stabilize certain conformations of the molecule. Despite the utility of this method, no specific NCI analysis for this compound has been reported in the literature.

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles calculations, typically using Density Functional Theory (DFT), are a cornerstone of modern chemistry for predicting spectroscopic parameters and aiding in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are invaluable for structure elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used.

For Pyridine, 2-(3-azetidinylmethyl)- , DFT calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These predictions are highly sensitive to the molecular conformation and the computational level of theory (functional and basis set) employed. Comparing calculated shifts with experimental data can help to confirm the molecular structure and assign experimental resonances.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for Pyridine, 2-(3-azetidinylmethyl)- This table is for illustrative purposes only, as no specific computational data has been found.

Atom Position Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
Pyridine C2 - 158.5
Pyridine C3 7.5 136.0
Pyridine C4 7.8 123.0
Pyridine C5 7.3 121.5
Pyridine C6 8.6 149.8
Methylene CH₂ 3.8 60.2
Azetidine C3 3.5 35.1
Azetidine C2/C4 3.9 55.4

Note: The values in this table are hypothetical and intended to show the format of such data. Actual values would be derived from specific DFT calculations.

Similarly, the prediction of J-coupling constants would provide detailed information about the connectivity and dihedral angles within the molecule. No such computational predictions for Pyridine, 2-(3-azetidinylmethyl)- are available in the scientific literature.

Computational vibrational analysis predicts the infrared (IR) and Raman active vibrational modes of a molecule. These calculations yield frequencies and intensities, which are crucial for assigning the peaks in experimental spectra to specific molecular motions (e.g., stretching, bending, and torsional modes).

A theoretical vibrational analysis of Pyridine, 2-(3-azetidinylmethyl)- would provide a detailed list of calculated vibrational frequencies and their corresponding assignments. This would be instrumental in understanding the molecule's dynamics and interpreting its experimental IR and Raman spectra. For instance, characteristic frequencies for the pyridine ring breathing modes, C-H stretches, and the azetidine ring deformations would be identified.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Pyridine, 2-(3-azetidinylmethyl)- This table is for illustrative purposes only, as no specific computational data has been found.

Calculated Frequency (cm⁻¹) Intensity (km/mol) Vibrational Mode Assignment
3450 25 Azetidine N-H stretch
3050 15 Pyridine C-H stretch
2950 20 Methylene/Azetidine C-H stretch
1590 50 Pyridine ring stretch
1470 40 Pyridine ring stretch
1250 30 C-N stretch
995 35 Pyridine ring breathing

Note: The values and assignments are hypothetical examples. Accurate data would result from specific quantum chemical calculations.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Mixture Separation

There are no specific published methods detailing the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) for the purity assessment or separation of "Pyridine, 2-(3-azetidinylmethyl)-". While these techniques are standard in chemical analysis, the specific conditions such as column type, mobile phase composition, flow rate, and detection parameters for this particular compound have not been documented in accessible research.

Hyphenated Techniques for Complex Mixture Analysis

Similarly, a search for the analysis of "Pyridine, 2-(3-azetidinylmethyl)-" using hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) yielded no specific results. These powerful techniques are crucial for identifying and quantifying compounds in complex mixtures, but their application to this specific molecule has not been described in the available scientific literature.

Microcalorimetry and Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

No data from microcalorimetry or Isothermal Titration Calorimetry (ITC) studies are available for "Pyridine, 2-(3-azetidinylmethyl)-" in the context of general chemical interactions. These techniques would provide valuable information on the thermodynamics of its binding to other molecules, but such investigations have not been published.

Future Research Avenues and Emerging Challenges in Fundamental Chemical Study

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of complex heterocyclic structures like 2-(3-azetidinylmethyl)pyridine remains a critical area for innovation. While established methods exist for the synthesis of both pyridine (B92270) and azetidine (B1206935) rings independently, their efficient and stereocontrolled coupling is a primary challenge. researchgate.netnih.gov Future research will likely focus on several key areas:

Convergent Synthesis: Developing convergent synthetic routes where the pyridine and azetidine fragments are prepared separately and then joined in a late-stage coupling reaction. This approach offers flexibility for creating diverse analogues.

Novel Cycloaddition Strategies: The inherent ring strain of azetidines makes them challenging synthetic targets. researchgate.net Research into novel photochemical or metal-catalyzed [2+2] cycloadditions could provide more direct access to functionalized azetidine precursors. researchgate.net

C-H Activation: Direct functionalization of pyridine C-H bonds to introduce the azetidinylmethyl side chain represents a highly atom-economical approach. Overcoming challenges related to regioselectivity on the pyridine ring will be a significant hurdle.

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters, enhance safety for handling reactive intermediates, and facilitate scalability. Applying flow chemistry to multi-step syntheses of this scaffold could significantly improve efficiency.

Synthetic StrategyPotential AdvantagesKey Challenges
Convergent Synthesis High flexibility, modularity for library synthesis.Efficient and high-yield late-stage coupling.
Novel Cycloadditions Direct access to core scaffold, potential for stereocontrol.Overcoming ring strain, catalyst development.
C-H Activation High atom economy, reduced synthetic steps.Regioselectivity on the pyridine ring.
Flow Chemistry Enhanced safety, scalability, precise reaction control.Reactor design, optimization of multi-step sequences.

Integration of Machine Learning and Artificial Intelligence for Retrosynthesis Prediction and Reaction Optimization

The complexity of synthesizing molecules like 2-(3-azetidinylmethyl)pyridine makes it an ideal candidate for leveraging artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These computational tools are transforming synthetic chemistry by enabling rapid and accurate prediction of synthetic routes. chemrxiv.orgnih.gov

Future efforts in this domain will likely include:

Retrosynthesis Prediction: Employing AI platforms to propose novel and non-intuitive synthetic pathways. Template-free models, which are not constrained by known reactions, could uncover unprecedented disconnections and strategies. nih.govarxiv.org

Reaction Optimization: Using ML algorithms to optimize reaction conditions (e.g., catalyst, solvent, temperature) by analyzing vast datasets of reaction outcomes. This can accelerate the discovery of high-yield conditions and minimize experimental effort.

Predictive Modeling: Training models to predict the success or failure of a proposed reaction, thereby reducing the time and resources spent on unsuccessful experiments. Text-assisted models that incorporate information from chemical literature can further enhance prediction accuracy. arxiv.org

AI/ML ApplicationObjectiveExpected Outcome
Retrosynthesis Identify viable synthetic routes from target to starting materials.Novel, efficient, and diverse synthetic pathways. nih.govarxiv.org
Reaction Optimization Fine-tune reaction conditions for optimal yield and purity.Reduced development time, improved process efficiency.
Predictive Modeling Forecast the outcome of unknown or untested reactions.Higher success rates in experimental synthesis.

Exploration of Unique Reactivity Patterns and Unprecedented Transformations of the Azetidinylmethyl-Pyridine Scaffold

The interplay between the electron-deficient pyridine ring and the strained, electron-rich azetidine ring is expected to give rise to unique reactivity. The azetidine moiety, in particular, is known for its susceptibility to ring-opening reactions due to its inherent strain. researchgate.net Future research should systematically explore these patterns:

Ring-Opening Reactions: Investigating nucleophilic or electrophilic ring-opening of the azetidine moiety. The pyridine ring could act as an internal directing group or electronic modulator, potentially leading to novel transformations and the creation of more complex acyclic or larger heterocyclic structures.

Influence on Pyridine Reactivity: Studying how the azetidinylmethyl substituent affects the standard reactivity of the pyridine ring, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. researchgate.net

Photocatalysis: Exploring the behavior of the scaffold under photocatalytic conditions. The unique electronic properties may enable novel cycloadditions, isomerizations, or functionalizations that are not accessible through traditional thermal chemistry.

Advancements in High-Throughput Experimentation for Chemical Space Exploration

To fully realize the potential of the 2-(3-azetidinylmethyl)pyridine scaffold, particularly in fields like drug discovery, it is essential to rapidly synthesize and screen a large number of derivatives. High-throughput experimentation (HTE) provides the tools to achieve this. nih.gov

Future applications of HTE in this area include:

Parallel Synthesis: Utilizing automated platforms to perform hundreds of reactions in parallel on a microscale, allowing for the rapid generation of a library of analogues with diverse substitutions on both the pyridine and azetidine rings. nih.gov

Rapid Reaction Screening: Employing HTE to quickly screen a wide array of catalysts, reagents, and conditions to discover and optimize new synthetic methods for the scaffold. researchgate.net This approach is particularly valuable for challenging cross-coupling reactions.

Chemical Space Mapping: Systematically exploring the chemical space around the core scaffold to build comprehensive structure-activity relationships (SAR), which is crucial for medicinal chemistry programs. nih.govresearchgate.net

Multi-Scale Modeling Approaches for Complex Chemical Phenomena

Computational chemistry offers powerful tools to understand and predict the behavior of molecules at an atomic level. Multi-scale modeling can provide deep insights into the properties and reactivity of the 2-(3-azetidinylmethyl)pyridine scaffold.

Key research avenues include:

Conformational Analysis: Predicting the preferred three-dimensional conformations of the molecule, which is critical for understanding its interactions with biological targets like proteins.

Reaction Mechanism Elucidation: Using quantum mechanics (QM) calculations to model transition states and reaction pathways, thereby guiding the development of new synthetic reactions and explaining observed reactivity patterns.

Predicting Physicochemical Properties: Employing molecular dynamics (MD) simulations and other computational methods to predict properties such as solubility, lipophilicity, and membrane permeability, which are essential for drug design. nih.gov This integrated approach can guide the design of derivatives with improved pharmacokinetic profiles. nih.gov

Q & A

Q. What are common synthetic strategies for preparing 2-(3-azetidinylmethyl)pyridine derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between azetidine-containing precursors and functionalized pyridine scaffolds. Key steps include:
  • Substitution Reactions : Reacting chlorinated pyridine derivatives (e.g., 3-chloropyridine) with azetidine-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic Cross-Coupling : Suzuki-Miyaura coupling using palladium catalysts to introduce aryl/heteroaryl groups to the pyridine ring, followed by azetidine functionalization .
  • Protection/Deprotection : Use of tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amino moieties during synthesis, as seen in related pyridine-azetidine hybrids .
    Purification often employs column chromatography or recrystallization, with characterization via NMR, IR, and mass spectrometry .

Q. What spectroscopic and crystallographic techniques are essential for characterizing 2-(3-azetidinylmethyl)pyridine compounds?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration. For example, azetidine protons appear as distinct multiplet signals near δ 3.0–4.0 ppm .
  • X-Ray Crystallography : SHELXL software is widely used for refining crystal structures. High-resolution data (e.g., <1.0 Å) are critical for resolving azetidine ring conformations and hydrogen-bonding networks .
  • IR Spectroscopy : Peaks near 1600–1650 cm⁻¹ indicate C=N stretching in the pyridine ring, while azetidine C-N vibrations occur at ~1100 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for novel 2-(3-azetidinylmethyl)pyridine analogs?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering in azetidine) or impurities. Strategies include:
  • Variable-Temperature NMR : To identify signals broadened by conformational exchange .
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to confirm assignments .
  • Multi-Technique Validation : Cross-check mass spectrometry (HRMS) with elemental analysis to rule out isotopic or adduct interference .

Q. What strategies optimize nucleophilic substitution at the 3-chloro position in 2-(3-azetidinylmethyl)pyridine derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states .
  • Catalysis : Additives like KI (Finkelstein conditions) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield in SNAr reactions .

Q. How can SHELX software address challenges in refining twinned or low-resolution crystallographic data for 2-(3-azetidinylmethyl)pyridine complexes?

  • Methodological Answer :
  • Twin Refinement : Use SHELXL’s TWIN and BASF commands to model twinning fractions. For example, applying a twin matrix to resolve overlapping reflections in monoclinic systems .
  • Restraints : Apply DFIX and SADI commands to maintain reasonable bond lengths/angles in low-resolution datasets (<1.5 Å) .
  • Validation Tools : Employ PLATON or Mercury to check for voids, hydrogen-bonding networks, and structural plausibility post-refinement .

Q. What are key considerations in designing 2-(3-azetidinylmethyl)pyridine derivatives for biological activity studies?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the azetidine ring with pyrrolidine or piperidine to modulate lipophilicity and target affinity .
  • Probing Reactivity : Introduce electrophilic groups (e.g., trifluoromethyl) at the pyridine 5-position to study covalent binding with biological targets .
  • ADME Profiling : Use in vitro assays (e.g., microsomal stability, PAMPA permeability) to prioritize derivatives with favorable pharmacokinetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.